molecular formula C7H3BrClFOS B13389487 2-Bromo-4-fluorophenyl chlorothioformate

2-Bromo-4-fluorophenyl chlorothioformate

Cat. No.: B13389487
M. Wt: 269.52 g/mol
InChI Key: LIWMOVFKXKYQSP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl chlorothioformate is an organic compound with the chemical formula C7H3BrClFOS. It contains a bromine atom, a fluorine atom, a chlorine atom, and a sulfonyl formate group . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The preparation of 2-Bromo-4-fluorophenyl chlorothioformate typically involves the following steps :

    Reaction of 2-Bromo-4-fluorobenzene with Chloroformyl Chloride: This step involves the reaction of 2-Bromo-4-fluorobenzene with chloroformyl chloride (thionyl chloride) to produce 2-Bromo-4-fluorobenzoyl chloride (2-Bromo-4-fluorophenyl chloroformate).

    Formation of this compound: The intermediate product from the first step is then reacted with thionyl chloride to form this compound.

Chemical Reactions Analysis

2-Bromo-4-fluorophenyl chlorothioformate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, chloroformyl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl chlorothioformates.

Scientific Research Applications

2-Bromo-4-fluorophenyl chlorothioformate has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorophenyl chlorothioformate involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

2-Bromo-4-fluorophenyl chlorothioformate can be compared with other similar compounds such as :

  • 2-Fluorophenyl Chlorothioformate
  • 4-Chlorophenyl Chlorothioformate
  • 2,5-Difluorophenyl Chlorothioformate
  • 2,3-Difluorophenyl Chlorothioformate
  • 4-Bromo-3-Methylphenyl Chlorothioformate

These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and applications.

Properties

Molecular Formula

C7H3BrClFOS

Molecular Weight

269.52 g/mol

IUPAC Name

O-(2-bromo-4-fluorophenyl) chloromethanethioate

InChI

InChI=1S/C7H3BrClFOS/c8-5-3-4(10)1-2-6(5)11-7(9)12/h1-3H

InChI Key

LIWMOVFKXKYQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(=S)Cl

Origin of Product

United States

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